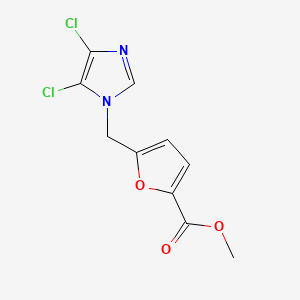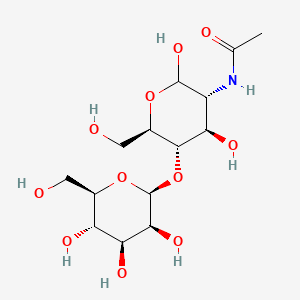
Tert-butyl 3-isocyanatopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is widely used in the synthesis of several organic compounds and has demonstrated promising results in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl 3-isocyanatopiperidine-1-carboxylate is not well understood. However, it is believed that this compound acts as an isocyanate, which can react with various nucleophiles such as amines, alcohols, and thiols. This reaction can lead to the formation of new compounds, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 3-isocyanatopiperidine-1-carboxylate are not well studied. However, some studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 3-isocyanatopiperidine-1-carboxylate in lab experiments is its high reactivity, which can lead to the formation of new compounds with different biological activities. This compound is also relatively easy to synthesize, and the yield of the reaction can be improved by optimizing the reaction conditions. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of tert-butyl 3-isocyanatopiperidine-1-carboxylate in scientific research. One of the main directions is the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is the synthesis of new organic compounds with different biological activities. Additionally, the potential applications of this compound in the field of materials science and catalysis are also worth exploring.
Méthodes De Synthèse
The synthesis of tert-butyl 3-isocyanatopiperidine-1-carboxylate can be achieved through a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 3-aminopiperidine in the presence of triethylamine and isocyanate. Another method involves the reaction of tert-butyl isocyanate with 3-aminopiperidine in the presence of a catalyst such as copper (I) chloride. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of the reagents.
Applications De Recherche Scientifique
Tert-butyl 3-isocyanatopiperidine-1-carboxylate has been widely used in scientific research due to its potential applications in various areas. One of the main applications of this compound is in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl 3-isocyanatopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWXSXYBKIVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700577 |
Source


|
| Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-isocyanatopiperidine-1-carboxylate | |
CAS RN |
189321-64-0 |
Source


|
| Record name | 1,1-Dimethylethyl 3-isocyanato-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189321-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-D]thiazol-5-amine](/img/structure/B573720.png)





![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)


![4-Amino-8-methyltricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B573738.png)

